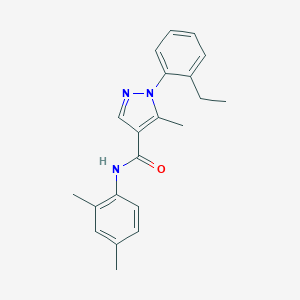

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones in the body. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood glucose levels.

Wirkmechanismus

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors work by inhibiting the enzyme N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, these drugs increase the levels of GLP-1 and GIP in the body, which stimulate insulin secretion and inhibit glucagon secretion. This leads to lower blood glucose levels and improved glycemic control.

Biochemical and Physiological Effects:

In addition to their effects on blood glucose levels, N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have also been shown to have beneficial effects on lipid metabolism, inflammation, and oxidative stress. These drugs have been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. They have also been shown to reduce markers of inflammation and oxidative stress, which are associated with the development of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors in lab experiments is their specificity for the N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide enzyme. This allows researchers to study the effects of inhibiting this enzyme on various physiological processes, including glucose metabolism and cardiovascular function. However, one limitation of these drugs is their potential to interact with other enzymes and receptors in the body, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors. One area of interest is the development of new and more potent inhibitors that can effectively lower blood glucose levels and improve cardiovascular health. Another area of research is the investigation of the long-term effects of N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors on various physiological processes, including glucose metabolism, lipid metabolism, and inflammation. Finally, researchers are also exploring the potential use of N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors in the prevention and treatment of other diseases, including cancer and Alzheimer's disease.

Synthesemethoden

The synthesis of N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. One of the most commonly used methods for synthesizing N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors is the Suzuki-Miyaura coupling reaction, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated their effectiveness in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes. In addition, N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have also been shown to have beneficial effects on cardiovascular health, including reducing the risk of heart failure and improving endothelial function.

Eigenschaften

Molekularformel |

C21H23N3O |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

N-(2,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C21H23N3O/c1-5-17-8-6-7-9-20(17)24-16(4)18(13-22-24)21(25)23-19-11-10-14(2)12-15(19)3/h6-13H,5H2,1-4H3,(H,23,25) |

InChI-Schlüssel |

AOMYRYUWJKNTDS-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=C(C=C(C=C3)C)C)C |

Kanonische SMILES |

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=C(C=C(C=C3)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B286747.png)

![methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B286748.png)

![methyl 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B286751.png)

![methyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B286753.png)

![ethyl 5-amino-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B286754.png)

![5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B286755.png)

![3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286769.png)